Product packaging for Ilk-IN-2(Cat. No.:)

Ilk-IN-2

Cat. No.: B2605459
M. Wt: 533.6 g/mol
InChI Key: AJLOJUFSIDSBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ilk-IN-2 is a small molecule inhibitor designed to target Integrin-Linked Kinase (ILK), a protein that represents a promising target for cancer therapy due to its role in promoting oncogenesis and tumor progression . By inhibiting ILK, this compound facilitates the dephosphorylation of key signaling proteins such as Akt at Ser-473, glycogen synthase kinase-3β (GSK-3β), and myosin light chain, which are integral to cellular processes including proliferation, survival, and metabolism . Evidence indicates that inhibition of this pathway can induce both autophagy and apoptosis, underscoring the therapeutic potential of ILK targeting in anticancer research . The broad spectrum of mechanisms mediated by ILK inhibition underlies its value as a tool for investigating signaling pathways in prostate, breast, and other cancer cell lines in vitro . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H30F3N5O B2605459 Ilk-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-[2-(4-piperazin-1-ylphenyl)-5-[4-[4-(trifluoromethyl)phenyl]phenyl]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30F3N5O/c1-34-29(39)15-14-27-20-28(36-38(27)26-12-10-25(11-13-26)37-18-16-35-17-19-37)23-4-2-21(3-5-23)22-6-8-24(9-7-22)30(31,32)33/h2-13,20,35H,14-19H2,1H3,(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLOJUFSIDSBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC(=NN1C2=CC=C(C=C2)N3CCNCC3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ilk in 2 As a Small Molecule Integrin Linked Kinase Inhibitor

Structure-Activity Relationship (SAR) Studies of ILK-IN-2 Analogs

Based on the available search results, detailed structure-activity relationship (SAR) studies specifically focused on a series of this compound analogs with comprehensive comparative data were not extensively described. However, the identification and characterization of this compound (also referred to as ILK-IN-1 or OSU-T315), the parent compound that would be the subject of such analog studies, have been reported.

This compound, chemically known as N-methyl-3-(1-(4-(piperazin-1-yl)phenyl)-5-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1H-pyrazol-3-yl)propanamide, was identified as a novel inhibitor of integrin-linked kinase (ILK) through the screening of a compound library acs.org. This compound, designated as compound 22 in one study, demonstrated potent in vitro inhibitory activity against ILK, with an reported IC50 value of 0.6 μM acs.org. Further characterization indicated that this compound exhibited high potency against a panel of prostate and breast cancer cell lines, with IC50 values ranging from 1 to 2.5 μM, while showing less effect on normal epithelial cells acs.org.

The mechanism of action of this compound involves facilitating the dephosphorylation of key ILK targets, including Akt at Ser-473, glycogen (B147801) synthase kinase-3β, and myosin light chain acs.org. Additionally, it was observed to suppress the expression of the transcription/translation factor YB-1 and its downstream targets HER2 and EGFR in certain cancer cell lines acs.org. The antiproliferative effects of this compound were linked to the induction of autophagy and apoptosis acs.org.

Molecular Mechanisms of Action of Ilk in 2

Inhibition of ILK and Downstream Signaling Pathways

Integrin-Linked Kinase (ILK) functions as a pivotal scaffolding protein and kinase that couples integrin and growth factor receptor signaling to downstream effectors, thereby regulating a diverse array of cellular processes including cell survival, proliferation, differentiation, and migration. wikipedia.orgwikipedia.orgidrblab.netresearchgate.net The inhibition of ILK by compounds like Ilk-IN-2 disrupts these crucial signaling connections. wikipedia.orgwikipedia.orgidrblab.netwikipedia.org

Modulation of Akt/PKB Phosphorylation (Ser-473)

A key downstream target of ILK is Protein Kinase B (Akt), also known as PKB. wikipedia.orgwikipedia.orgresearchgate.netwikipedia.org Full activation of Akt necessitates phosphorylation at two distinct sites: Threonine 308 (Thr308) within the activation loop and Serine 473 (Ser473) in the hydrophobic motif. wikipedia.orgwikipedia.orgamericanelements.com While Phosphoinositide-dependent kinase 1 (PDK1) is established as the kinase responsible for Thr308 phosphorylation, ILK has been identified as a kinase capable of phosphorylating Akt at the Ser473 site, contributing to its full activation. idrblab.netwikipedia.orgresearchgate.netwikipedia.orgamericanelements.comnih.govwikipedia.org

Inhibition of ILK activity by this compound and related inhibitors results in a notable decrease in Akt phosphorylation at Ser473. guidetopharmacology.orgwikipedia.orgwikipedia.org Studies utilizing the ILK inhibitor QLT0254 in pancreatic cancer xenograft models demonstrated a significant reduction, exceeding 80%, in the levels of phosphorylated PKB/Akt at Ser473 following a single administration in vivo. wikipedia.org The phosphorylation levels subsequently recovered over a 24-hour period, correlating with the compound's pharmacokinetic profile. wikipedia.org Similarly, this compound has been shown to suppress Akt phosphorylation at the Ser473 site in prostate and breast cancer cell lines. guidetopharmacology.org This inhibitory effect on Ser473 phosphorylation by ILK inhibitors typically occurs without a significant impact on the phosphorylation status of Akt at Thr308 in many experimental settings, although one study with QLT0254 in vivo observed a transient, slight decrease in Thr308 phosphorylation. wikipedia.org

Mechanistically, this compound has been reported to directly abolish Akt activation by preventing its translocation to lipid rafts. guidetopharmacology.org This action contributes to the observed suppression of Akt phosphorylation at Ser473. guidetopharmacology.org

InhibitorTarget Phosphorylation SiteEffect on PhosphorylationContextReference
This compoundAkt/PKB Ser473DecreasedCLL cells, Prostate/Breast cancer cells guidetopharmacology.org
This compoundAkt/PKB Thr308Not affectedPC3 and MDA-MB-231 cells guidetopharmacology.org
QLT0254PKB/Akt Ser473Decreased (>80% inhibition)Pancreatic cancer xenografts (in vivo) wikipedia.org
QLT0254PKB/Akt Thr308Slight decrease (transient)Pancreatic cancer xenografts (in vivo) wikipedia.org
QLT0267Akt Ser473DecreasedGlioma cells (U87, U251) wikipedia.org
ILK inhibitors (general)PKB/Akt Ser473SuppressedPTEN-mutant prostate cancer cell lines wikipedia.org
ILK inhibitors (general)PKB/Akt Thr308Not decreased (in vitro)PTEN-mutant prostate cancer cell lines wikipedia.org

Regulation of Glycogen (B147801) Synthase Kinase-3β (GSK3β) Activity

Glycogen Synthase Kinase-3β (GSK3β) is another critical downstream effector regulated by ILK. wikipedia.orgwikipedia.orgresearchgate.netwikipedia.org Unlike many kinases, GSK3β is typically active in its basal state in quiescent cells, with its activity negatively regulated primarily through phosphorylation at specific serine residues (Ser9 in GSK3β and Ser21 in GSK3α). uni.luguidetopharmacology.org Both ILK and Akt are known to phosphorylate GSK3β, leading to its inactivation. idrblab.netresearchgate.netwikipedia.orgnih.govnih.gov

Inhibition of ILK activity, either directly or indirectly through the reduction of Akt phosphorylation, impacts the phosphorylation status and activity of GSK3β. Studies have demonstrated that ILK inhibitors can effectively block the phosphorylation of GSK3β. wikipedia.orgwikipedia.org For example, treatment with QLT0254 resulted in the suppression of GSK-3β phosphorylation in colon cancer xenografts. wikipedia.org In glioma cells, treatment with QLT0267 led to a significant reduction in phosphorylated Akt accompanied by the inhibition of GSK-3β phosphorylation. wikipedia.org Elevated levels of hepatic ILK in hexachlorobenzene (B1673134) (HCB)-treated female rats were correlated with increased levels of phosphorylated GSK3β and a subsequent twofold decrease in GSK3β activity. nih.gov

InhibitorTarget Phosphorylation SiteEffect on PhosphorylationContextReference
QLT0254GSK-3βBlockedColon cancer xenografts wikipedia.org
QLT0254Phosphorylated GSK-3βNo effectPancreatic cancer xenografts (in vivo) wikipedia.org
QLT0267GSK-3βInhibition of phosphorylationGlioma cells (U87, U251) wikipedia.org
Elevated ILK levelsPhosphorylated GSK3βIncreasedHCB-treated female rats (liver) nih.gov

Impact on Myosin Light Chain (MLC) Phosphorylation

Myosin Light Chain (MLC) phosphorylation plays a vital role in regulating various cellular processes dependent on myosin II, including cell motility, adhesion, and smooth muscle contraction. idrblab.netwikipedia.orguio.no ILK has been implicated in the regulation of MLC phosphorylation. wikipedia.orgwikipedia.orgnih.govnih.gov While some in vitro studies suggest a direct phosphorylation of MLC by ILK, the extent and significance of this direct interaction in living cells are still under investigation, with other kinases such as IKK2 and Rho-associated protein kinase (ROCK) also known to phosphorylate MLC. idrblab.netwikipedia.orguio.nomybiosource.comresearchgate.netguidetopharmacology.orgresearchgate.net

Research indicates that modulation of ILK activity can influence MLC phosphorylation levels. Treatment with this compound in PC-3 xenograft tumors resulted in a decline in the phosphorylation levels of MLC. guidetopharmacology.org Conversely, studies have shown that ILK deficiency can lead to enhanced MLC phosphorylation in vascular smooth muscle cells, potentially mediated through the activation of the Rho/ROCK signaling pathway. guidetopharmacology.org These findings suggest a complex regulatory relationship where ILK may, in certain contexts, negatively regulate MLC phosphorylation or influence pathways that control MLC phosphorylation.

InhibitorTargetEffect on PhosphorylationContextReference
This compoundMLCDeclined levelsPC-3 xenograft tumors (in vivo) guidetopharmacology.org
ILK deficiencyMLCEnhancedVascular smooth muscle cells guidetopharmacology.org

Cross-Talk with Other Key Signaling Pathways

ILK functions as a central signaling node, facilitating intricate cross-talk with other major intracellular signaling pathways, including the PI3K/Akt/mTOR and MAPK cascades. guidetopharmacology.orgwikipedia.orgnih.gov

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a fundamental signaling network that governs critical cellular functions such as cell growth, survival, proliferation, and metabolism. wikipedia.orgsemanticscholar.orgarabjchem.orgnih.govharvard.edu This pathway is frequently found to be dysregulated in numerous diseases, particularly cancer. semanticscholar.orgarabjchem.orgnih.govharvard.edu ILK is intimately connected with the PI3K/Akt/mTOR axis. Activation of PI3K, often triggered by extracellular stimuli like growth factors or engagement of integrins with the extracellular matrix, leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). idrblab.netresearchgate.netwikipedia.orgwikipedia.orgsemanticscholar.org PIP3 then facilitates the recruitment of Akt to the plasma membrane and can also stimulate ILK activity. idrblab.netresearchgate.netwikipedia.orgwikipedia.org As previously discussed, ILK contributes to the full activation of Akt through the phosphorylation of Ser473. idrblab.netwikipedia.orgresearchgate.netwikipedia.orgamericanelements.comnih.govwikipedia.org

Through its role in activating Akt, ILK can influence downstream components of the PI3K/Akt pathway, including mTOR. wikipedia.orgwikipedia.orgresearchgate.netsemanticscholar.org mTOR exists in two primary complexes, mTORC1 and mTORC2, with mTORC2 recognized as a key kinase responsible for Akt Ser473 phosphorylation. americanelements.comarabjchem.orgscienceopen.com The integration of ILK within this pathway underscores its significance in relaying signals that promote cell survival and growth. wikipedia.orgwikipedia.orgresearchgate.netwikipedia.org Consequently, inhibition of ILK can lead to a broader impact on the entire PI3K/Akt/mTOR signaling network. wikipedia.orgsemanticscholar.org

MAPK Signaling Pathway (ERK1/2, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, notably the ERK1/2 and p38 MAPK cascades, are involved in mediating cellular responses to a wide range of stimuli, regulating processes such as cell proliferation, differentiation, and stress adaptation. researchgate.netdoaj.orgidrblab.net ILK has been shown to engage in cross-talk with and influence these pathways. wikipedia.orgwikipedia.orgnih.govnih.govciteab.comabcam.com

ILK is considered a downstream effector of integrin and growth factor signaling that can impact the activity of ERK1/2 and p38 MAPK. wikipedia.orgwikipedia.orgnih.govabcam.com Research indicates that inhibition of ILK can result in alterations in the phosphorylation or activity levels of components within the ERK1/2 and p38 MAPK pathways. For example, while one study using the ILK inhibitor QLT0254 did not observe an effect on extracellular signal-regulated kinase (ERK) phosphorylation in pancreatic cancer xenografts, other research lists p44/p42 MAP kinases (ERK1/2) among the important downstream targets of ILK. wikipedia.orgwikipedia.orgciteab.com The precise mechanisms and the context-dependent nature of the interactions between ILK and the MAPK pathways, including ERK1/2 and p38, are subjects of ongoing scientific investigation.

Pathway InteractionKey Components InvolvedNature of Cross-TalkReference
PI3K/Akt/mTORPI3K, Akt, mTOR, PIP3, PDK1, mTORC2ILK is downstream of PI3K, phosphorylates Akt (Ser473), influences the entire axis. wikipedia.orgidrblab.netwikipedia.orgresearchgate.netwikipedia.orgnih.govwikipedia.orgsemanticscholar.orgarabjchem.orgnih.govharvard.eduscienceopen.com
MAPK (ERK1/2, p38)ERK1/2, p38 MAPKILK can influence ERK1/2 and p38 activity, though effects can be context-dependent. wikipedia.orgwikipedia.orgnih.govnih.govciteab.comabcam.com

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, as well as cell survival and proliferation. aacrjournals.org, atlasgeneticsoncology.org Aberrant NF-κB activation is frequently observed in various cancers and inflammatory diseases. aacrjournals.org, atlasgeneticsoncology.org Integrin-Linked Kinase (ILK) has been implicated in the activation of NF-κB. mdpi.com ILK can contribute to oncogenic processes by facilitating NF-κB activation, which promotes anti-apoptotic activity, survival, epithelial-mesenchymal transition, angiogenesis, migration, invasion, and metastasis. mdpi.com

Research indicates that inhibiting ILK can abolish NF-κB-mediated cellular processes. For instance, studies using putative ILK inhibitors, such as T315 (which is also known as OSU-T315, a name associated with this compound) nih.gov, have shown the abolition of NF-κB-mediated growth in human gastric cancer cells. mdpi.com Mechanistically, increased ILK activity or expression can trigger a non-canonical pathway involving IQGAP1, Ras, c-Raf, MEK1/2, ERK1/2, RSK, and ultimately NF-κB signaling, leading to stimulated cell growth, migration, and survival. mdpi.com This suggests that this compound, by inhibiting ILK, likely disrupts this cascade, thereby suppressing NF-κB activation and its downstream effects.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-Catenin signaling pathway is fundamental to embryonic development and tissue homeostasis, playing significant roles in cell fate, proliferation, and motility. researchgate.net, portlandpress.com Dysregulation of this pathway is linked to various diseases, including cancer. researchgate.net, portlandpress.com ILK has been shown to positively regulate the canonical Wnt/β-Catenin pathway. uliege.be, researchgate.net, researchgate.net Mechanisms by which ILK influences this pathway include the phosphorylation and inhibition of GSK3β, a key component of the β-catenin destruction complex. researchgate.net, researchgate.net Inhibition of GSK3β leads to the stabilization and nuclear accumulation of β-catenin, which then co-translocates with TCF/LEF transcription factors to activate the expression of Wnt target genes. researchgate.net, ahajournals.org

Studies on ILK inhibition have demonstrated an inactivation of Wnt/β-catenin signaling. uliege.be For example, ILK knockdown significantly reduced the levels of phosphorylated GSK3β and total and nuclear β-catenin protein. uliege.be This inactivation of Wnt/β-catenin signaling subsequently led to the downregulation of downstream targets, such as MMP-3 and MMP-9. uliege.be Furthermore, integrin signaling through ILK might influence the expression of Wnt receptors like Frizzled-1, thereby modulating the pathway. researchgate.net Based on these findings, this compound, as an ILK inhibitor, is expected to suppress Wnt/β-Catenin signaling by preventing ILK-mediated stabilization and nuclear translocation of β-catenin and potentially affecting Wnt receptor expression.

Hippo Pathway (MYPT1)

The Hippo signaling pathway is a crucial tumor suppressor pathway that regulates organ size, cell proliferation, and apoptosis. researchgate.net, portlandpress.com A key regulatory mechanism involves the phosphorylation status of YAP and TAZ transcriptional co-activators, which are inhibited by the core kinase cascade of the Hippo pathway (MST1/2 and LATS1/2). researchgate.net Integrin-Linked Kinase (ILK) has been identified as a critical negative regulator of the Hippo pathway. portlandpress.com,, ILK inhibits the Hippo pathway by promoting the inhibitory phosphorylation of MYPT1 (Myosin Phosphatase Target Subunit 1), a regulatory subunit of Protein Phosphatase 1 (PP1). portlandpress.com,, Inhibition of MYPT1-PP1 activity by ILK prevents the dephosphorylation and activation of Merlin (NF2), an upstream regulator of the MST1/2-LATS1/2 kinase cascade. portlandpress.com,

Inhibition or genetic depletion of ILK leads to the activation of the Hippo pathway. portlandpress.com, This activation is characterized by increased phosphorylation and activity of MST1 and LATS1, resulting in the phosphorylation and cytoplasmic sequestration or degradation of YAP/TAZ and a reduction in TEAD-mediated transcriptional activity. portlandpress.com, While specific data for this compound's direct effect on MYPT1 phosphorylation in the context of the Hippo pathway is not explicitly detailed in the immediate search results, this compound has been shown to inhibit the phosphorylation of myosin light-chain (MLC) nih.gov, a known substrate of the MYPT1-PP1 phosphatase complex. This indirect evidence supports the notion that this compound, by inhibiting ILK, likely impacts MYPT1 activity and consequently activates the Hippo pathway.

Effects on Transcription/Translation Factors and Gene Expression

Beyond its direct effects on signaling pathways, this compound, through ILK inhibition, also influences the activity of key transcription and translation factors and induces global changes in gene expression.

Y-box Binding Protein (YB-1)

Y-box Binding Protein 1 (YB-1) is a multifunctional protein involved in regulating DNA replication and repair, transcription, mRNA splicing, translation, and cell proliferation. It can act as both a transcription factor and an RNA-binding protein. Research indicates that ILK inhibition leads to decreased levels of YB-1., Studies using an ILK inhibitor (QLT0267) demonstrated a reduction in both YB-1 protein and transcript levels., Furthermore, ILK inhibition was associated with changes in YB-1 localization, leading to its cytoplasmic accumulation in stress granules. Conversely, overexpression of ILK resulted in increased nuclear levels of YB-1.

Importantly, YB-1 is known to be a transcriptional regulator of HER2/neu expression., The decrease in YB-1 levels and altered localization following ILK inhibition contribute to the suppression of HER2/neu expression., this compound has been specifically shown to reduce protein levels of Y-box binding protein (YB-1) in cancer cells nih.gov, aligning with the broader effects observed with ILK inhibitors and highlighting a direct impact of this compound on this important factor.

HER2 and EGFR Expression

Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) and Epidermal Growth Factor Receptor (EGFR, also known as ErbB1) are receptor tyrosine kinases that play critical roles in cell growth, survival, and differentiation. researchgate.net, Their overexpression or activation is frequently associated with various cancers and can contribute to aggressive tumor behavior and resistance to therapy. researchgate.net,

This compound has been shown to reduce the protein levels of both HER2 and EGFR in cancer cells. nih.gov This effect is consistent with the known regulatory link between ILK and HER2 expression, which is mediated, at least in part, through YB-1. As discussed in the previous section, ILK inhibition leads to decreased YB-1 levels, and YB-1 is a transcriptional regulator of HER2., Therefore, this compound's effect on HER2 expression is likely a consequence of its inhibition of ILK and the subsequent downregulation of YB-1. While the specific mechanism by which this compound reduces EGFR protein levels may involve multiple pathways, the observation that ILK inhibition impacts the expression of these crucial receptor tyrosine kinases underscores a significant downstream effect of this compound.

Global Transcriptomic Changes (e.g., RNA-Seq analysis)

Global transcriptomic analysis, such as RNA sequencing (RNA-Seq), provides a comprehensive view of gene expression changes within a cell or tissue under specific conditions. Studies investigating the effects of ILK modulation have revealed significant alterations in global gene expression profiles. For instance, deep sequence analysis of gene expression in cardiac-specific ILK knockout mice identified numerous differentially expressed genes and highlighted the impact of ILK deletion on various pathways, including ILK signaling itself. Similarly, transcriptomic analysis following viral infection demonstrated alterations in the ILK signaling pathway based on differential gene expression.

While specific RNA-Seq data detailing the global transcriptomic changes induced directly by this compound treatment were not extensively found in the immediate search results, the documented effects of ILK inhibition on multiple signaling pathways (NF-κB, Wnt/β-Catenin, Hippo) and transcription factors (YB-1) strongly indicate that this compound treatment would lead to widespread changes in gene expression. These changes would likely encompass genes involved in the affected pathways, as well as downstream genes regulated by factors like YB-1 and the YAP/TAZ complex. Studies examining ILK deletion in other contexts have shown enrichment of Gene Ontology terms related to diverse biological processes among the differentially expressed genes, illustrating the broad impact of ILK on the transcriptome. Comprehensive RNA-Seq analysis using this compound would be expected to reveal a unique transcriptomic signature reflecting its specific inhibitory effects on ILK and the subsequent cascade of molecular events.

Cellular and Physiological Effects of Ilk in 2

Regulation of Cell Proliferation and Cell Cycle

ILK is known to promote cancer cell proliferation through multiple signaling pathways, including PI3K/AKT, Hippo, NF-κB, ERK, and Bcl-2 nih.gov. Inhibition of ILK activity or expression has been shown to suppress tumor growth nih.gov. ILK-IN-2, as an ILK inhibitor, impacts cell proliferation and the cell cycle in various cell types, with a notable differential effect between cancer cells and normal cells medchemexpress.comtargetmol.comaacrjournals.org.

Dose-Dependent Inhibition of Proliferation in Cancer Cell Lines

Studies have demonstrated that this compound inhibits the proliferation of several cancer cell lines in a dose-dependent manner medchemexpress.comcaymanchem.com. Its antiproliferative activity has been observed in a panel of prostate and breast cancer cell lines targetmol.com.

Cell LineIC50 (µM)Reference
LNCaP1.6 medchemexpress.comcaymanchem.com
PC-32 medchemexpress.comcaymanchem.com
MDA-MB-2311 medchemexpress.comcaymanchem.com
MDA-MB-4681.5 medchemexpress.comcaymanchem.com
SK-BR-31.8 medchemexpress.comcaymanchem.com
MCF-72.5 medchemexpress.comcaymanchem.com
Mec-1 (CLL)2-3 targetmol.com
OSU-CLL2-3 targetmol.com

This compound shows dose-dependent selective cytotoxicity on CLL-derived cell lines and primary CLL cells medchemexpress.com. It inhibits the proliferation of prostate and breast cancer cell lines with varying IC50 values medchemexpress.com.

Impact on Normal Epithelial Cells and Lymphocytes

In contrast to its effects on cancer cells, this compound has minimal impact on normal lymphocytes and shows no effect on normal epithelial cells at concentrations that inhibit cancer cell proliferation medchemexpress.comtargetmol.comaacrjournals.org. The cytotoxicity of this compound on normal B or T cells is significantly lower, with an LC50 greater than 10 µM targetmol.com. Inhibition of ILK activity or genetic knockdown of ILK expression in normal epithelial and mesenchymal cells does not affect cell survival or the phosphorylation of PKB/Akt on Ser473, a key downstream target of ILK involved in cell survival aacrjournals.orgresearchgate.net. This suggests a differential sensitivity to ILK inhibition between normal and tumorigenic cells aacrjournals.org.

Cell Cycle Arrest Mechanisms (e.g., G1 arrest)

ILK plays a role in regulating cell cycle progression nih.govbiologists.com. Inhibition of ILK activity can lead to cell cycle arrest plos.orgaacrjournals.orgpnas.org. Studies using ILK inhibitors, including the predecessor compound to this compound (QLT-0267), have shown induction of G2/M cell cycle arrest in glioblastoma cells aacrjournals.org. Transfection of dominant-negative ILK has been shown to induce G1 cell cycle arrest in PTEN-mutant prostate cancer cells pnas.org. In retinoblastoma cells, ILK inhibition can lead to mitotic defects and G2/M arrest plos.orgnih.gov. ILK deletion in ureteric bud cells resulted in the inability of collecting duct cells to undergo contact inhibition and activate p38 MAPK, suggesting a role for ILK in regulating epithelial cell cycle arrest biologists.com.

Induction of Cell Death Mechanisms

This compound induces cell death through mechanisms including apoptosis and autophagy medchemexpress.comcaymanchem.comselleckchem.com. This induction of cell death is considered integral to its antiproliferative activity selleckchem.com.

Apoptosis Induction (Caspase-dependent)

This compound triggers caspase-dependent apoptosis, particularly in chronic lymphocytic leukemia (CLL) cells medchemexpress.com. It reduces levels of anti-apoptotic proteins like Mcl-1 and Bcl-xl in CLL cells, leading to caspase activation medchemexpress.com. Inhibition of ILK activity by small molecule inhibitors or RNA interference significantly blocks infiltration properties in vitro by inducing apoptotic cell death in breast cancer cells researchgate.net. Transfection with dominant-negative ILK resulted in a significant increase in apoptosis in breast cancer cells researchgate.net. This compound has been shown to induce apoptosis in PC3 prostate cancer cells caymanchem.com. The ILK/AKT/NF-κB pathway, which can be influenced by ILK, is involved in regulating cell survival and protecting against apoptosis csic.esresearchgate.net. Inhibition of ILK activity has been shown to induce apoptosis in cancer cells but not in normal cells aacrjournals.org.

Autophagy Induction

This compound induces cell autophagy medchemexpress.comselleckchem.com. This process can occur simultaneously with or before the induction of apoptosis medchemexpress.com. This compound has been shown to induce autophagy in PC3 cells caymanchem.com. ILK signaling has also been implicated in the regulation of autophagy in breast cancer cells, particularly in the context of the tumor microenvironment mdpi.com.

Modulation of Cell Adhesion and Migration

ILK is known to be involved in regulating cell adhesion and migration through its interaction with integrins and the cytoskeleton. Inhibition of ILK activity by compounds like this compound can therefore impact these fundamental cellular processes.

Focal adhesions (FAs) are dynamic protein complexes that mediate the physical link between the cell's cytoskeleton and the extracellular matrix (ECM). ILK is a key component of focal adhesions, involved in the direct linking of integrins to the actin cytoskeleton and regulating cell adhesion, spreading, and migration. imrpress.comresearchgate.net ILK affects focal adhesion dynamics and signaling by acting as a link between integrins and the actin cytoskeleton. imrpress.com Studies have shown that ILK plays a key role in the formation of focal complexes, which are early forms of integrin adhesions, and is involved in the assembly of fibronectin-bound fibrillar adhesions. biologists.com Inhibition or depletion of ILK has been shown to lead to a rearrangement of focal adhesions and stress fibers, which can contribute to altered cell adhesion and migration. nih.gov Examination of ILK-null fibroblasts revealed major structural changes in their focal adhesions, including disarray of associated actin filaments. biologists.com Adhesion of ILK-null cells to a substrate required a higher ligand density compared to control cells, indicating a key role for ILK in integrin adhesion assembly and sub-structure. biologists.com

Tumor cell invasion is a critical step in cancer metastasis, involving changes in cell adhesion, migration, and degradation of the ECM. ILK has been implicated in promoting tumor cell invasion in various cancers. aacrjournals.orgwjgnet.com Inhibition of ILK activity through genetic knockdown or pharmacological inhibitors has been shown to suppress the invasive ability of tumor cells. aacrjournals.orgwjgnet.com For instance, knockdown of ILK using siRNA inhibited gastric cancer cell invasion. wjgnet.com In human glioblastoma cells, inhibition of ILK activity resulted in substantial inhibition of invasion into Matrigel, and this was linked to the upregulation and activation of matrix metallopeptidase 9 (MMP9). wjgnet.com Similarly, ILK knockdown was found to decrease the invasion ability of melanoma cells. aacrjournals.org

Effects on Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their cell polarity and cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal cells. nih.gov This process is critically involved in embryonic development, wound healing, and cancer progression and metastasis. nih.govoncotarget.com ILK has been identified as a key factor involved in EMT. nih.gov Increased ILK expression has been correlated with EMT markers and can promote EMT, invasion, and metastasis in various cancers. researchgate.net Conversely, inhibition of ILK activity can prevent or reverse EMT. nih.gov

A hallmark of EMT is the "cadherin switch," typically involving the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers like N-cadherin. nih.govispub.com ILK plays a role in regulating the expression of these cadherins. Silencing of ILK expression by siRNA has been shown to suppress N-cadherin expression and increase the re-expression of E-cadherin in bladder cancer cells. nih.gov Increased levels of ILK expression can lead to the suppression of E-cadherin expression and upregulation of N-cadherin, promoting EMT. researchgate.netresearchgate.net Studies have shown a reciprocal staining pattern between ILK and E-cadherin in pancreatic adenocarcinoma, where extensive ILK expression correlated with focal E-cadherin expression. nih.gov Conversely, N-cadherin was moderately expressed in the majority of these cases. nih.gov ILK knockdown in glioma cells reduced cell migration and invasion, at least partly through upregulation of E-cadherin. spandidos-publications.com

Snail and Slug (SNAI1 and SNAI2) are transcriptional repressors that are key inducers of EMT, primarily by repressing E-cadherin expression. imrpress.comtandfonline.com ILK is involved in the mechanisms regulated by Snail and Slug during EMT. ILK activity is required for TGF-β1-mediated nuclear activation of Snail and Slug. researchgate.net Silencing of ILK expression by siRNA significantly abolished the nuclear translocation or presence of EMT markers like Snail and Slug. nih.gov Increased expression of the E-cadherin repressor Snail has been correlated with increased ILK expression in ductal pancreatic adenocarcinoma, suggesting a possible ILK-mediated induction of Snail. nih.gov TGF-β-mediated EMT can induce an interaction between ILK and Rictor, and this complex formation, along with nuclear translocation of Snail and Slug, is suppressed by inhibiting ILK activity or disrupting the ILK/Rictor complex. researchgate.netnih.gov

Modulation of Immune Cell Function and Inflammation

The modulation of Integrin-Linked Kinase (ILK) activity has been implicated in influencing immune cell function and inflammatory responses. ILK is a ubiquitously expressed focal adhesion protein in both immune and non-immune cells, linking the extracellular matrix with downstream signaling pathways. nih.gov Under homeostatic conditions, ILK activation is transient, acting as a biological switch for signal transduction. nih.gov However, in pathological states like cancer, ILK can be constitutively activated. nih.gov

Regulation of Immune-Cell Survival via Akt Pathway

ILK plays a role in promoting cell survival, likely mediated through its ability to enhance the phosphorylation of Akt at Ser473, leading to the activation of downstream anti-apoptotic pathways. aacrjournals.org The PI3K/Akt pathway is a crucial regulator of various processes in immune cells, including proliferation, survival, and differentiation. frontiersin.org Activation of Akt can provide an anti-apoptotic signal in many cell types, including T cells. aai.org Studies have shown that IL-2 and related cytokines can promote T cell survival by activating AKT1. aai.org Mutations in IL-2 or IL-4 receptors that abolish Akt activation also prevent these cytokines from inducing a survival signal, suggesting Akt's critical role in this process. aai.org

Research on leukemic cells has indicated that activation of the ILK/Akt pathway is a critical prosurvival mechanism induced by bone marrow-derived stromal cells. nih.gov Coculture of leukemic cells with stromal cells resulted in robust activation of multiple signaling pathways, including ILK/Akt. nih.gov Inhibition of ILK signaling with pharmacological inhibitors specifically inhibited stroma-induced phosphorylation of Akt and downstream targets, leading to induced apoptosis in leukemic cells. nih.gov This suggests that disrupting the ILK/Akt pathway could be a strategy to target leukemic cell survival within the bone marrow microenvironment. nih.gov

Role in Inflammatory Responses (e.g., TNF-α production)

ILK has been shown to mediate pro-inflammatory signaling in response to stimuli such as lipopolysaccharide (LPS) and Helicobacter pylori infection. nih.gov Pharmacological or genetic inhibition of ILK in mouse embryonic fibroblasts and macrophages selectively blocks LPS-induced production of the pro-inflammatory cytokine tumor necrosis factor α (TNF-α). nih.gov

TNF-α is a key regulator of acute and chronic inflammation and is primarily produced by cells of the innate immune system. frontiersin.org It can induce the production of other inflammatory mediators. mdpi.com Studies have demonstrated that ILK modulates TNF-α production and activates nuclear factor κB (NF-κB) signaling via p65 Ser-536 phosphorylation in response to bacterial stimuli. nih.gov While ILK-mediated phosphorylation of p65 at Ser-536 can be independent of the PI3K/Akt pathway during LPS stimulation, it is dependent on this pathway during H. pylori infection. nih.gov These findings highlight ILK as a critical regulatory molecule in the NF-κB-mediated pro-inflammatory signaling pathway, essential for innate immune responses. nih.gov

The interplay between IL-1β and TNF-α also influences inflammatory responses. IL-1β can enhance TNF-α-mediated inflammatory responses from lung epithelial cells by altering TNF receptor shedding and surface abundance. nih.gov

Role in Differentiation Processes

Beyond its role in immune function, ILK is also involved in various differentiation processes. As a scaffolding protein, ILK integrates signals from the extracellular environment and communicates them to downstream effectors, influencing cell fate decisions. researchgate.netnih.gov

Oligodendrocyte Development and Myelination

Integrin-linked kinase (ILK) plays a critical role in oligodendrocyte development and myelination in the central nervous system (CNS). researchgate.netnih.govjneurosci.org ILK is expressed in interfascicular oligodendrocytes, with its expression pattern paralleling myelination. nih.gov Studies involving ILK deletion have demonstrated that it disrupts oligodendrocyte development by altering the cell cycle. researchgate.netnih.govjneurosci.org

ILK deletion reduces the pool of oligodendrocyte progenitor cells (OPCs) due to altered cell cycle and reduced proliferation. researchgate.netnih.gov This smaller pool of OPCs results in a significant decrease in the number of OPCs and mature oligodendrocytes throughout postnatal development, accompanied by reduced numbers of myelinated axons. researchgate.netnih.govjneurosci.org Key proteins involved in cell cycle regulation, such as Cyclin D1/D3 and cyclin-dependent kinase 2/4 (cdc2/cdc4), are downregulated, while the cell cycle inhibitor protein p27 Kip1 is upregulated upon ILK deletion. researchgate.netnih.govjneurosci.org This indicates that ILK deletion impairs the developmental profile, proliferation, and differentiation of OPCs by altering the expression of regulatory factors. researchgate.netnih.govjneurosci.org

While ILK mediates actin cytoskeleton organization and process extension in cultured oligodendrocytes, its loss in vivo does not completely prevent myelination, suggesting some compensation occurs. nih.gov However, ILK loss does affect differentiation, and although cells may begin to myelinate, fewer axons are myelinated, and the myelin can be thinner in certain areas like the corpus callosum. nih.gov ILK is also involved in laminin-2-induced oligodendrocyte cell spreading, a process mediated through PI3K activation. nih.govnih.gov

Cardiomyogenesis

ILK has been implicated in cardiomyogenesis and cardiac differentiation. atlasgeneticsoncology.orgresearchgate.net It is a heart-enriched kinase and scaffolding protein that acts downstream of integrins, suggesting a role in mechanotransduction in the heart. researchgate.net Overexpression of ILK in human fetal cardiac cells has been shown to up-regulate morphogenesis and significantly increase the number of new aggregates of primitive cardioblasts. plos.orgresearchgate.net Conversely, knocking down ILK expression with siRNA leads to a significant decrease in cardioblast aggregate formation. plos.orgresearchgate.net

The cardiomyogenic effects of ILK overexpression are accompanied by the activation of β-catenin and increased expression of the progenitor cell marker islet-1. plos.orgresearchgate.net Endogenous ILK expression increases in concert with cardiomyogenic markers during directed cardiomyogenic differentiation in human embryonic stem cells (hESCs). plos.orgplos.org These findings suggest that ILK activation is instructive in directing mesodermal precursor cells towards a cardiomyogenic lineage in the human fetal heart. plos.org ILK also co-localizes with β-MHC in sarcomeres of fetal cardiac cells, further supporting its role in cardiac development. plos.org

Osteoblast Differentiation

ILK plays a role in osteoblast differentiation and bone formation. nih.gov It has been shown to affect the expression of bone morphogenetic proteins (BMPs), such as BMP-2 and BMP-4, which are crucial regulators of osteogenesis. nih.govresearchgate.net The signaling cascade regulated by BMP-2 can activate osteoblast differentiation and bone matrix mineralization. nih.gov

ILK can modulate BMP and Wnt signaling pathways in osteoprogenitor cells, both of which are central mediators of osteoblast differentiation and bone formation. nih.gov The ILK pathway can mediate targeted differentiation signals from topographical cues to osteoblasts. nih.gov A key mechanism involves ILK activating the β-catenin signaling pathway by increasing β-catenin expression and inhibiting GSK3β degradation through phosphorylation. nih.gov Studies have also shown that ILK can be activated by insulin (B600854) to regulate alkaline phosphatase and collagen synthesis in osteoblast cells. nih.gov

Furthermore, ILK is involved in activating MAPK signaling pathways, including p38 and ERK1/2, which are important regulators of osteogenic differentiation in bone marrow mesenchymal stem cells (BMSCs). nih.govnih.govdntb.gov.ua While ILK activates both p38 and ERK1/2 to enhance osteoblast differentiation, it appears to have no impact on the JNK pathway in this context. nih.govnih.gov Studies have also confirmed that the knockdown of ILK impairs the phosphorylation of GSK-3β at Ser9 in osteoblast-like cells, and ILK can regulate osteogenic differentiation via the Akt/GSK-3β pathway. nih.gov Interestingly, some research suggests that inhibiting ILK in osteoblasts might increase mineralization, indicating a complex role in osteoblast maturation. researchgate.net

Preclinical Research and Therapeutic Potential of Ilk in 2

In Vitro Studies on Cancer Cell Lines

ILK-IN-2 has demonstrated significant anti-proliferative activity against various cancer cell lines. Its mechanism of action involves the inhibition of ILK, which in turn suppresses the phosphorylation of key downstream targets like Akt at the Ser-473 site. This disruption of the PI3K/AKT signaling pathway can induce apoptosis (programmed cell death) and autophagy (a cellular degradation process) in cancer cells. nih.govnih.gov

In vitro studies have shown that this compound is effective at inhibiting the proliferation of both androgen-independent (PC-3) and androgen-sensitive (LNCaP) prostate cancer cells. nih.gov Research demonstrates that the compound induces cell death in PC-3 cells through both autophagy and apoptosis. nih.gov Furthermore, treatment with this compound in PC-3 cells leads to the suppression of Akt phosphorylation and a reduction in the protein levels of Y-box binding protein 1 (YB-1) and its targets, HER2 and EGFR. nih.gov The half-maximal inhibitory concentrations (IC50) for these cell lines have been determined, quantifying the compound's potency. nih.gov

The efficacy of this compound extends to a variety of breast cancer cell lines, representing different molecular subtypes. The compound has shown high in vitro potency against MDA-MB-231, MDA-MB-468, SKBR3, and MCF-7 cells, while notably sparing normal epithelial cells. nih.govnih.gov The mechanism in breast cancer cells is consistent with its activity in prostate cancer, involving the suppression of Akt phosphorylation at the Ser-473 site. nih.gov Specific IC50 values have been established for each of these cell lines, highlighting its broad anti-proliferative effects in breast cancer. nih.gov

Table 1: Anti-Proliferative Activity (IC50) of this compound in Prostate and Breast Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cancer Type Cell Line IC50 (µM) Reference
Prostate Cancer LNCaP 1.6 nih.gov
Prostate Cancer PC-3 2.0 nih.gov
Breast Cancer MDA-MB-231 1.0 nih.gov
Breast Cancer MDA-MB-468 1.5 nih.gov
Breast Cancer SKBR3 1.8 nih.gov
Breast Cancer MCF-7 2.5 nih.gov

This compound (also referred to as OSU-T315 in CLL research) has been identified as a potent agent against chronic lymphocytic leukemia. Studies show it induces dose-dependent and selective cytotoxicity in CLL-derived cell lines (such as Mec-1 and OSU-CLL) and in primary CLL cells isolated from patients, while having a significantly lower impact on normal B and T lymphocytes. mdpi.comnih.govresearchgate.net The half-maximal lethal concentration (LC50) for primary CLL cells was found to be 4.83 ± 0.83 μM. nih.gov The compound triggers caspase-dependent apoptosis by disrupting crucial survival signals mediated by the B-cell receptor (BCR) and CD49d. mdpi.comnih.gov Mechanistically, it directly prevents the activation of AKT by inhibiting its translocation to the cell membrane, a process critical for CLL cell survival. nih.govnih.govresearchgate.net

The therapeutic potential of this compound (also referred to as Cpd22) has been explored in ovarian cancer models. Research has demonstrated that the compound significantly reduces the viability of multiple ovarian cancer cell lines in a dose-dependent manner. researchgate.net This effect was observed in both cisplatin-sensitive cell lines (A2780, OVCAR3, OV90) and their cisplatin-resistant counterparts (A2780CP20, OVCAR3CIS, OV90CIS), suggesting potential efficacy in chemoresistant disease. researchgate.net Additional studies showed that this compound treatment decreased the binding of SKOV-3 ovarian cancer cells to fibronectin, an important process in tumor metastasis. science.gov Furthermore, the inhibitor was found to disrupt the proliferation of ovarian cancer stem cells (CSCs) when grown as spheroids, indicating a potential to target the root of tumor recurrence. nih.govnih.gov

Table 2: Summary of this compound In Vitro Effects on CLL and Ovarian Cancer Cells This table is interactive. You can sort and filter the data.

Cancer Type Cell Lines Studied Key Research Findings Reference
Chronic Lymphocytic Leukemia Mec-1, OSU-CLL, Primary CLL Cells Induces selective, dose-dependent, caspase-dependent apoptosis. LC50 of 4.83 µM in primary cells. Inhibits AKT activation. mdpi.comnih.govresearchgate.net
Ovarian Cancer A2780, OVCAR3, OV90, HEYA8, SKOV-3 (and cisplatin-resistant variants) Reduces cell viability in a dose-dependent manner in both sensitive and resistant cells. Inhibits cell binding to fibronectin. Disrupts cancer stem cell proliferation. researchgate.netscience.govnih.govnih.gov

While Integrin-linked kinase (ILK) has been identified as a potential therapeutic target in anaplastic thyroid cancer, specific in vitro studies detailing the effects of the compound this compound on anaplastic or papillary thyroid cancer cell lines were not found in the available research literature. nih.govaacrjournals.org

The role of Integrin-linked kinase (ILK) inhibition has been investigated in the context of Head and Neck Squamous Cell Carcinoma. However, specific preclinical research data on the in vitro effects of this compound on HNSCC-derived cell lines are not available in the searched literature. nih.gov

Following a comprehensive search for scientific literature, no specific preclinical research data was found for the chemical compound “this compound” corresponding to the sections and subsections outlined in the user's request. The search results did not yield information regarding the therapeutic potential of this compound in colorectal cancer, its use in in vivo animal models such as PC-3 mouse xenografts or TCL1 mouse models for leukemia, or any data on its effect on tumor growth suppression and survival rates. Furthermore, no studies detailing combination therapies involving this compound were identified.

The available literature focuses on the broader target, Integrin-Linked Kinase (ILK), as a subject of research in oncology, or on a similarly named but distinct molecule, Interleukin-2 (IL-2). For instance, studies on other ILK inhibitors, such as Cpd22, have been conducted in the context of leukemia. nih.gov Research has also explored the role of ILK in the tumor microenvironment of colorectal cancer and its potential as a prognostic biomarker. nih.gov However, these findings are not specific to the compound this compound.

Given the strict adherence required to the specified compound "this compound" and the provided outline, it is not possible to generate the requested article due to the absence of specific data in the available scientific literature.

Compound List

A table of compounds could not be generated as no specific compounds were mentioned in relation to "this compound" in the search results.

Combination Therapies with this compound

Combination with SRC Inhibitors

The combination of ILK pathway inhibition with SRC inhibitors has shown promise in preclinical models, particularly in breast cancer. Studies have demonstrated that the loss of ILK can sensitize cancer cells to SRC inhibitors like bosutinib (B1684425) and the novel inhibitor eCF506. nih.goved.ac.uknih.gov This synergistic interaction is linked to defects in cell adhesion, leading to reduced cell numbers, cell cycle arrest, and increased apoptosis. nih.govnih.gov However, these foundational studies achieved ILK inhibition through genetic knockout methods (CRISPR-Cas9) rather than through the application of the specific compound this compound. Therefore, while a strong rationale exists for combining an ILK inhibitor with an SRC inhibitor, direct evidence of this synergy using this compound is not present in the reviewed literature.

Role in Overcoming Drug Resistance

The role of ILK in mediating resistance to various cancer therapies is well-documented, suggesting that its inhibition could be a key strategy to resensitize tumors to treatment.

Cisplatin (B142131) Resistance

Elevated levels of phosphorylated ILK have been observed in cisplatin-resistant ovarian cancer cells compared to their cisplatin-sensitive counterparts. nih.govnih.gov Targeting ILK in these resistant cells using small-interfering RNA (siRNA) has been shown to reduce cell growth and invasion while increasing apoptosis. nih.gov The combination of ILK siRNA with cisplatin significantly reduced the viability of these resistant cells. nih.gov This provides a strong proof-of-concept for ILK inhibition in overcoming cisplatin resistance, but studies specifically utilizing this compound to achieve this effect have not been reported.

Acquired Resistance to 5-Fluorouracil

ILK signaling has been implicated in resistance to 5-Fluorouracil (5-FU) in colorectal cancer cells. nih.gov The mechanisms of 5-FU resistance are complex, involving alterations in DNA repair pathways, cell cycle regulation, and apoptosis suppression. nih.govmdpi.commdpi.com While ILK's role in these processes suggests it as a potential target to overcome 5-FU resistance, direct preclinical evidence demonstrating the efficacy of this compound in 5-FU-resistant models is absent from the scientific literature.

EGFR Tyrosine Kinase Inhibitor (TKI) Resistance in NSCLC

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) is a major clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). oncotarget.commdpi.com Research has identified a signaling axis involving ILK that mediates drug tolerance and persistence in lung adenocarcinoma cells treated with EGFR inhibitors. researchgate.net This suggests that inhibiting ILK could be a viable strategy to counteract or delay the onset of TKI resistance. However, current research has not yet published findings on the specific use of this compound for this purpose.

This compound in Non-Cancerous Disease Models

A review of available scientific literature did not yield any studies investigating the application or effects of the specific compound this compound in any non-cancerous disease models. The research focus for ILK inhibition remains predominantly within the field of oncology.

Methodological Considerations in Ilk in 2 Research

In Vitro Assay Methodologies

In vitro studies provide controlled environments to investigate the direct effects of ILK-IN-2 on cells and biomolecules. A range of techniques are employed to assess different aspects of cellular behavior and molecular interactions.

Cell Viability and Proliferation Assays (e.g., IC50, LC50 determination)

Cell viability and proliferation assays are fundamental to determine the cytotoxic and growth-inhibitory effects of this compound. These assays quantify the number of living cells or their metabolic activity after treatment with varying concentrations of the compound. Commonly used methods include those that measure metabolic activity, such as the MTT or XTT assays, or those that assess membrane integrity or dye exclusion. researchgate.netnih.govmdpi.com The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%, and the half-maximal lethal concentration (LC50), the concentration causing 50% cell death, are key parameters determined from these assays. researchgate.netsemanticscholar.org

Studies have shown that this compound exhibits dose-dependent selective cytotoxicity on certain cancer cell lines, such as CLL-derived cell lines and primary CLL cells, while having minimal impact on normal lymphocytes. medchemexpress.com For instance, this compound at concentrations between 0 and 10 µM for 24 hours demonstrated this selective effect. medchemexpress.com Another study reported LC50 values for ILK-IN-25 (an analog of OSU-T315, which is synonymous with this compound) in CLL-derived cell lines (Mec-1 and OSU-CLL) to be in the range of 2-3 µM after 24-hour treatment, with significantly lower cytotoxicity in normal B or T cells (LC50 > 10 µM). targetmol.com

Kinase Activity Assays (Cell-free, Immunoprecipitated ILK)

Kinase activity assays are employed to directly measure the inhibitory effect of this compound on the enzymatic activity of Integrin-Linked Kinase (ILK). These assays can be performed using recombinant, cell-free ILK or by immunoprecipitating ILK from cell lysates. In cell-free assays, purified ILK is incubated with a substrate (such as myelin basic protein or a specific peptide) and ATP in the presence or absence of this compound, and the phosphorylation of the substrate is measured. Assays using immunoprecipitated ILK involve isolating ILK from treated or untreated cells and then performing the kinase reaction.

This compound is described as a potent ILK inhibitor with an IC50 of 0.6 µM, indicating its effectiveness in inhibiting ILK activity. medchemexpress.comtargetmol.com ILK is known to phosphorylate key downstream targets like Akt at Serine 473 and GSK-3β at Serine 9. researchgate.net Kinase activity assays can assess how this compound affects the phosphorylation of these substrates by ILK. Studies have shown that ILK can directly phosphorylate PKB/Akt on serine-473 in vitro. researchgate.net

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a widely used technique to detect and quantify specific proteins and their phosphorylation status in cell or tissue lysates. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein or its phosphorylated form. novusbio.com

In this compound research, Western blotting is essential for examining the expression levels of ILK and its downstream signaling molecules, as well as assessing changes in their phosphorylation upon treatment with the compound. For example, Western blotting has been used to confirm the effects of ILK inhibition on cell cycle arrest and apoptosis by examining proteins like pRb, p27, cleaved caspase-3, and cleaved caspase-9. nih.gov It has also been used to demonstrate that this compound facilitates the dephosphorylation of Akt at Serine 473 and other ILK targets, including GSK-3β and myosin light chain. targetmol.com Furthermore, Western blotting can show the suppression of expression of proteins like YB-1, HER2, and EGFR following this compound treatment. targetmol.com Detecting phosphorylated proteins requires careful sample preparation, including the use of phosphatase inhibitors, to prevent dephosphorylation during processing. novusbio.comcellsignal.com

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the context of this compound research, it is particularly valuable for analyzing cell cycle distribution and detecting apoptosis. escholarship.orgfrontiersin.org

By staining cells with fluorescent dyes that bind to DNA, flow cytometry can determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M). escholarship.orgfrontiersin.org Changes in cell cycle distribution can indicate whether this compound treatment leads to cell cycle arrest. Apoptosis can be detected using various methods in flow cytometry, such as Annexin V/propidium iodide (PI) staining, which identifies cells with externalized phosphatidylserine (B164497) (an early marker of apoptosis) and compromised cell membranes (a marker of late apoptosis or necrosis). mdpi.comnih.gov The appearance of a sub-G1 peak in flow cytometry histograms is indicative of apoptotic cells with fragmented DNA. nih.gov Studies have utilized flow cytometry to show that this compound can inhibit cell cycle progression and induce apoptosis in cancer cells. nih.gov

Immunofluorescence and Confocal Microscopy for Protein Localization

Immunofluorescence microscopy, often coupled with confocal microscopy, is used to visualize the location of specific proteins within cells or tissues. This technique involves fixing cells or tissue, permeabilizing them (if necessary), and then incubating with primary antibodies that bind to the target protein, followed by fluorescently labeled secondary antibodies that bind to the primary antibodies. mdpi.comntu.edu.sg Confocal microscopy offers improved resolution and the ability to optical sectioning, allowing for clearer visualization of protein localization and co-localization. ntu.edu.sg

While specific studies detailing the use of immunofluorescence and confocal microscopy for this compound itself were not prominently found in the search results, these techniques are routinely used in ILK research to understand its cellular distribution and its interactions with other proteins, particularly within focal adhesions where ILK is known to localize. researchgate.netnih.gov For example, immunofluorescence and confocal microscopy have been used to show that ILK localizes near the membrane in certain cell types and can change its localization in different conditions or in the presence of mutations in interacting proteins. researchgate.net These methods would be valuable in this compound research to investigate how the inhibitor might affect ILK localization or the localization of downstream targets.

RNA Sequencing and Transcriptomic Analysis

RNA sequencing (RNA-Seq) and subsequent transcriptomic analysis provide a comprehensive view of gene expression changes in response to this compound treatment. RNA-Seq quantifies the abundance of RNA molecules in a sample, allowing researchers to identify genes that are up- or down-regulated. nih.govmdpi.com

Transcriptomic analysis involves processing and analyzing the large datasets generated by RNA-Seq to identify differentially expressed genes (DEGs) and to understand the biological pathways and processes that are affected. nih.govmdpi.comamegroups.org This can involve mapping reads to a reference genome, quantifying gene expression levels (e.g., using FPKM or other metrics), and performing statistical analyses to identify significant changes. frontiersin.org Pathway enrichment analysis is often performed on DEGs to identify affected biological functions. nih.govmdpi.comamegroups.org While direct studies on this compound using RNA-Seq were not explicitly detailed, transcriptomic analysis has been applied in broader ILK research to understand its role in various biological processes and diseases, such as islet dysfunction and sepsis-associated acute kidney injury, by identifying ILK-related signaling pathways and differentially expressed genes. nih.govamegroups.org Applying this methodology to this compound treatment could reveal the broader transcriptional impact of ILK inhibition.

Gene Ontology and Pathway Enrichment Analysis

Gene Ontology (GO) and pathway enrichment analysis are bioinformatics methods used to interpret large sets of genes, such as those identified in differential expression studies. researchgate.netgeneontology.orgcancer.gov This analysis helps to identify over-represented GO terms or biological pathways within a gene set, providing insights into the potential functional roles and mechanisms associated with the genes. researchgate.netgeneontology.orgcancer.gov While the search results discuss GO and pathway analysis in general and in the context of other studies researchgate.netcancer.govnih.govresearchgate.net, specific detailed findings of GO and pathway enrichment analysis directly linked to this compound treatment were not prominently featured in the provided snippets. However, the principle involves analyzing gene sets affected by this compound to understand which biological processes, molecular functions, or cellular components are significantly impacted. researchgate.netgeneontology.orgcancer.govresearchgate.net This can help researchers understand how this compound exerts its effects at a molecular level.

In Vivo Study Design and Endpoint Measurements

In vivo studies are crucial for evaluating the effects of compounds like this compound in living systems, often using animal models. nih.govresearchgate.netichor.bio The design of these studies involves careful selection of animal models, administration routes, and methods for measuring therapeutic endpoints. nih.govresearchgate.netichor.bio

Animal Models and Administration Routes (Oral, Intraperitoneal)

Mouse models are frequently used in preclinical in vivo research due to their genetic tractability and the availability of established disease models, including xenograft models where human cancer cells are implanted into mice. medchemexpress.comichor.bionih.govfrontiersin.org this compound has been administered to mice via both oral and intraperitoneal routes in research studies. medchemexpress.com Oral administration involves delivering the compound by mouth, while intraperitoneal injection involves injecting the substance into the peritoneal cavity. dergipark.org.trresearchgate.netwikipedia.org Both routes have been utilized to investigate the in vivo effects of this compound in different cancer models. For instance, oral administration of this compound has been used in studies involving PC-3 xenograft tumors in nude mice medchemexpress.comtargetmol.com, and both oral and intraperitoneal injections have been employed in studies involving leukemia models in mice medchemexpress.com. The choice of administration route can influence the pharmacokinetic profile and the resulting drug exposure in target tissues. ichor.bioals.netwho.int

Tumor Growth Assessment (Bioluminescence, Caliper measurements)

Assessing tumor growth is a primary endpoint in many in vivo cancer studies. Two common methods for this assessment are bioluminescence imaging and caliper measurements. nih.govfrontiersin.orgresearchgate.netmdpi.com

Bioluminescence Imaging (BLI): This technique is used with cell lines that have been genetically modified to express a luciferase reporter gene. frontiersin.orgmdpi.com After administration of a luciferin (B1168401) substrate, the engineered cells emit light, which can be detected and quantified using specialized imaging systems. frontiersin.orgmdpi.com The intensity of the bioluminescence signal correlates with the number of viable tumor cells and thus tumor size. frontiersin.orgualberta.ca BLI allows for non-invasive, real-time monitoring of tumor growth and response to treatment over time in living animals. frontiersin.orgualberta.ca

Caliper Measurements: This is a traditional method where the length and width of palpable tumors are measured externally using a caliper. nih.govfrontiersin.orgresearchgate.netmdpi.com Tumor volume is then typically calculated using a standard formula, such as V = 0.5 × (length × width²). mdpi.com Caliper measurements are straightforward and widely used, although they are generally less sensitive than bioluminescence imaging, particularly for small or deeply located tumors. frontiersin.org Studies on this compound and other ILK inhibitors have utilized both bioluminescence and caliper measurements to assess the impact on tumor growth in xenograft models. nih.govresearchgate.net

Table 1: Methods for Tumor Growth Assessment in In Vivo Studies

MethodPrincipleAdvantagesDisadvantagesApplication in this compound Research
Bioluminescence ImagingDetection of light from luciferase-expressing cellsNon-invasive, real-time, sensitive for viable cellsRequires genetically modified cells, less effective for non-luminescent tumorsUsed to monitor tumor growth and treatment response in models using luciferase-expressing cells. frontiersin.orgualberta.ca
Caliper MeasurementsExternal measurement of tumor dimensionsSimple, widely applicable to palpable tumorsLess sensitive, cannot detect non-palpable or disseminated diseaseUsed to measure palpable tumor size and calculate volume. nih.govfrontiersin.orgresearchgate.netmdpi.com

Histopathological and Immunohistochemical Analysis

Histopathological and immunohistochemical analyses are essential techniques for examining tissue morphology and protein expression within tumors and other tissues. europa.eujst.go.jpmdpi.comnih.govthermofisher.com

Histopathology: This involves the microscopic examination of tissue sections that have been fixed, processed, and stained (commonly with Hematoxylin and Eosin). mdpi.com Histopathology allows researchers to assess tissue architecture, cellular morphology, and identify features such as tumor differentiation, invasion, and the presence of necrosis or apoptosis. mdpi.comnih.gov

Immunohistochemistry (IHC): IHC uses specific antibodies to detect and localize target proteins within tissue sections. jst.go.jpnih.govthermofisher.com By visualizing protein expression patterns, researchers can gain insights into the molecular effects of a treatment. jst.go.jpnih.gov For example, IHC can be used to assess the expression levels of ILK itself, downstream signaling molecules (such as phosphorylated AKT), markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspases), or other proteins relevant to the biological processes being studied. medchemexpress.comnih.govnih.gov These analyses provide valuable information about how this compound affects cellular processes and the tumor microenvironment at a tissue level. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental to understanding how a drug behaves in the body and exerts its effects. als.netwho.inteuropa.eufrontiersin.orgfrontiersin.orgnih.gov

Pharmacokinetics (PK): PK describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. als.netwho.intfrontiersin.orgnih.gov PK studies determine how drug concentrations change over time in biological fluids (like blood or plasma) and tissues. als.netwho.intfrontiersin.org This information is crucial for determining appropriate dosing regimens and understanding drug exposure at the site of action. als.netwho.inteuropa.eu

Pharmacodynamics (PD): PD describes the effects of a drug on the body and its mechanism of action. als.netwho.intfrontiersin.orgnih.gov PD studies measure the biological responses to a drug, which can include biochemical, physiological, or pathological effects. als.netwho.intfrontiersin.org For this compound, PD endpoints could include assessing the inhibition of ILK activity (e.g., by measuring the phosphorylation status of downstream targets like AKT), evaluating markers of apoptosis or autophagy, or assessing changes in the expression of genes or proteins in relevant pathways. medchemexpress.comnih.govals.net Integrating PK and PD data helps researchers understand the relationship between drug exposure and its biological effects, which is essential for optimizing therapeutic strategies. als.netwho.inteuropa.eufrontiersin.orgfrontiersin.org

Genetic Manipulation Techniques

Genetic manipulation techniques are employed in research to alter gene expression or function, which can be used in conjunction with studies on compounds like this compound to investigate the roles of specific genes or pathways. nih.govmckendree.edunih.govwikipedia.orgnih.govroyalsociety.org.nzblackwellpublishing.com While the provided search results discuss genetic manipulation in a broader context nih.govwikipedia.orgnih.govroyalsociety.org.nzblackwellpublishing.com, one snippet specifically mentions the use of lentivirus-mediated short hairpin RNA (shRNA) to downregulate ILK expression in oral squamous cell carcinoma cells in studies investigating the effects of ILK inhibition. nih.gov shRNA is a tool used to silence gene expression, allowing researchers to study the phenotypic consequences of reducing the levels of a specific protein, such as ILK. nih.gov This can help confirm that the observed effects of a compound like this compound are indeed mediated through its intended target. nih.gov

siRNA-mediated ILK Knockdown

Small interfering RNAs (siRNAs) are commonly used tools to reduce the expression of a target gene by triggering the degradation of its messenger RNA (mRNA). This technique, known as siRNA-mediated knockdown, provides a temporary reduction in protein levels, allowing researchers to investigate the acute effects of decreased ILK expression in cell culture systems.

Studies utilizing ILK siRNA have revealed its involvement in critical cellular processes. For instance, ILK siRNA treatment in HeLa cells resulted in aberrant mitotic spindles and misaligned chromosomes, preventing progress through mitosis researchgate.net. This suggests a role for ILK in regulating mitotic spindle organization researchgate.net. Western blot analysis in these studies can quantify the extent of ILK knockdown, often showing a significant reduction compared to control siRNA-treated cells researchgate.net. The level of ILK remaining after knockdown is typically shown as a percentage of ILK in control siRNA and adjusted according to loading controls like β-actin researchgate.net.

siRNA-mediated knockdown can lead to observable phenotypic changes. In the case of ILK, its depletion in glioblastoma cells using siRNA has been shown to increase centrosome declustering, leading to mitotic arrest and cell death researchgate.net. The effects of ILK inhibitors on cell survival have been correlated with their ability to decrease cytosolic ABL levels and inhibit ABL's localization to mitotic centrosomes researchgate.net. These effects were reversed by a proteasomal inhibitor, indicating that ILK regulates ABL at mitotic centrosomes researchgate.net.

CRISPR-Cas9 Gene Editing for ILK Knockout

CRISPR-Cas9 gene editing offers a powerful and more permanent approach to eliminate gene function through targeted knockout. This technique allows for precise modifications to the genome, leading to a complete absence of the target protein. CRISPR-Cas9 has revolutionized functional genomics and is widely applied in cancer research and other fields xiahepublishing.comfrontiersin.org.

CRISPR-Cas9 screens can identify kinases, including ILK, that regulate cellular processes or influence responses to therapies researchgate.net. For example, ILK knockout by siRNA has been used to verify data obtained from CRISPR screening, demonstrating that ILK depletion increased the sensitivity of cancer cells to certain inhibitors researchgate.net. Further targeting ILK with inhibitors in combination with other kinase inhibitors has shown increased sensitivity in cancer cells researchgate.net.

The CRISPR/Cas9 system works by creating a double-strand break on the target DNA, which is then repaired by the cell's natural repair mechanisms, often resulting in insertions or deletions that disrupt the gene's coding sequence and lead to a functional knockout researchgate.net. This method can be applied in vitro and in vivo, with varying knockout efficiencies depending on the specific protocol and target frontiersin.org. Detailed protocols for generating knockout cells using CRISPR/Cas9, including dual-sgRNA strategies for increased efficiency, have been described frontiersin.org. Successful knockouts can be verified using techniques like genomic PCR, Sanger sequencing, and Western blot frontiersin.org.

CRISPR-Cas9 mediated knockout of ILK has been suggested to make cancer cells more sensitive to immune cells researchgate.net. The expression of ILK has been correlated with the expression level of PD-L1, suggesting a potential link between ILK and immune escape mechanisms that could be targeted therapeutically researchgate.net.

Adenoviral Overexpression of ILK

In contrast to knockdown or knockout approaches, adenoviral overexpression allows researchers to increase the cellular levels of a specific protein. Adenoviruses are commonly used as vectors for gene delivery due to their ability to efficiently transduce a wide range of cell types.

Studies using adenoviral vectors to overexpress ILK have provided insights into its gain-of-function effects. For instance, overexpression of ILK by adenoviral gene transfer after myocardial infarction in rats has been shown to attenuate cardiac remodeling ahajournals.org. In human fetal cardiac cells, adenoviral overexpression of ILK induced the production of β-MHC, a marker of differentiated cardiomyocytes researchgate.net. This suggests that increased ILK expression can promote cardiomyogenesis researchgate.net.

Analysis of cells transduced with adenoviruses encoding wild-type ILK (ad-ILK WT) showed that increased expression of ILK coincided with a proportional increase in the number of β-MHC-positive cells and the total amount of cardiac-specific protein detected by Western blot analysis researchgate.net. This indicates a dosage-dependent effect of ILK on sarcomerogenesis researchgate.net. Adenoviral vectors, particularly high-capacity or "gutless" vectors, offer advantages such as large cloning capacity and long-term episomal persistence of transgenes in non-dividing cells, making them valuable tools for gene therapy research and the study of protein overexpression mdpi.com.

Conditional Knockout Mouse Models

Conditional knockout mouse models are invaluable tools for studying the tissue-specific and temporal roles of genes in vivo. Unlike conventional knockout mice where the gene is deleted in all cells, conditional knockout models allow for the inactivation of a gene in a specific cell type or at a particular developmental stage. This is typically achieved using systems like the Cre-loxP system, where the gene of interest is flanked by loxP sites and deleted in cells expressing the Cre recombinase enzyme ozgene.comatlantisbioscience.com.

Conditional knockout mice enable researchers to overcome limitations associated with conventional knockouts, such as embryonic lethality or compensatory mechanisms that might mask the true function of a gene atlantisbioscience.com. By controlling where and when the gene is deleted, researchers can investigate the precise role of ILK in specific tissues or during critical developmental windows.

Future Directions and Research Gaps

Elucidating the Precise Role of ILK Pseudokinase Activity

Integrin-linked kinase (ILK) was initially classified as a serine/threonine-protein kinase, but structural and biochemical studies have revealed that it is most likely a pseudokinase, lacking the catalytic activity characteristic of conventional kinases. nih.govccf.orgresearchgate.netnih.govportlandpress.com Despite this, ILK is essential for various signaling events and plays a crucial role in cell-matrix interactions, cell adhesion, and anchorage-dependent cell growth. nih.govresearchgate.net It functions as a signal transducer and scaffold protein, interacting with the cytoplasmic domains of β1 and β3 integrins and facilitating the recruitment of other proteins within the ILK–PINCH–Parvin (IPP) complex. nih.govresearchgate.netnih.gov

A significant research gap lies in fully understanding the precise role and mechanism of action of ILK in various cellular processes given its pseudokinase nature. nih.gov While it is known that ILK affects several downstream pathways, the exact mechanisms by which it influences these interactions without catalytic activity remain controversial and under debate. nih.gov Emerging evidence suggests that pseudokinases may utilize their domains to recognize specific targets, potentially inducing conformational changes that trigger signaling. nih.gov ILK might function similarly by interacting with different proteins through multiple binding sites. nih.gov Further research is needed to clarify how ILK, as a pseudokinase, regulates cell behavior and intracellular signaling. nih.gov Studies exploring how ATP binding, despite the lack of catalytic activity, influences ILK's molecular interactions, function, and mechanotransduction are also crucial. pnas.org ATP binding has been shown to promote the structural stability of the ILK pseudokinase domain and allosterically influence its interaction with parvin. pnas.org

Identification of Novel Downstream Targets and Interacting Proteins

While known downstream targets of ILK include Akt/PKB, GSK3β, β-catenin, ERK1/2, and MLC, the identification of novel downstream targets and interacting proteins remains an important area of future research. nih.gov Understanding the full spectrum of proteins that interact with ILK and are affected by its activity is crucial for completely mapping the signaling networks it influences. ILK is known to interact with several proteins involved in signaling cascades regulating cell death, survival, differentiation, proliferation, and migration. nih.gov

Studies have identified interactions between ILK and proteins like PINCH and Parvin, forming the core IPP complex. ccf.orgresearchgate.netnih.govportlandpress.com ILK also interacts with kindlin-2, an interaction pivotal for cell spreading and localization at focal adhesions. nih.gov The ILK N-terminal ankyrin repeats mediate interactions with PINCH and ILK-associated protein (ILKAP), while the C-terminal domain interacts with β1 integrin cytoplasmic domain and adaptor proteins like α- and β-parvin. nih.govnih.gov Despite these findings, the molecular details of some interactions, such as the direct binding to β1 and β3 integrin cytoplasmic tails, still require clarification. nih.gov Identifying additional ILK-binding proteins, particularly those involved in linking integrins to the actin cytoskeleton and catalytic proteins, is essential. researchgate.netnih.gov Differential gene expression analysis, such as RNA sequencing upon ILK knockdown, can help identify potential downstream effectors involved in various cellular processes. mdpi.comresearchgate.net

Development of More Selective and Potent ILK-IN-2 Analogs

This compound demonstrates inhibitory activity against both ILK and PDK2. medchemexpress.com Future research should focus on the development of more selective and potent analogs of this compound to better dissect the specific contributions of ILK inhibition versus PDK2 inhibition to the observed biological effects. While this compound shows promising anti-tumor activity, developing analogs with improved specificity for ILK would allow for a clearer understanding of ILK's role in various pathologies and potentially reduce off-target effects. medchemexpress.com

The development of novel ILK inhibitors has been explored, and this compound itself was identified through screening compound libraries. nih.gov Future efforts could involve structure-activity relationship studies based on the structure of this compound (C30H30F3N5O) americanelements.comuni.lu to design and synthesize analogs with enhanced potency and selectivity for ILK. nih.gov Preclinical studies evaluating the efficacy and specificity of these new analogs will be critical before considering any potential clinical translation.

Clinical Translation Potential and Biomarker Identification

This compound has shown anti-tumor activity in preclinical models, including inhibiting the growth of PC-3 xenograft tumors in nude mice and delaying leukemia progression in TCL1 mouse models. medchemexpress.comtargetmol.com This suggests potential for clinical translation, particularly in cancers where ILK signaling is implicated, such as prostate cancer, breast cancer, chronic lymphocytic leukemia (CLL), ovarian cancer, lung cancer, and glioma. medchemexpress.comontosight.ainih.govaacrjournals.orgnih.govnih.govmdpi.com

Identifying reliable biomarkers is crucial for the successful clinical translation of ILK inhibitors like this compound. Biomarkers could help identify patient populations most likely to respond to treatment, monitor therapeutic efficacy, and detect potential resistance mechanisms. Research into ILK expression levels, phosphorylation status of downstream targets (such as Akt at Ser-473), and the expression of proteins regulated by ILK (like YB-1, HER2, and EGFR) could yield potential biomarkers. medchemexpress.comnih.gov Studies have shown that elevated levels of phosphorylated ILK are observed in cisplatin-resistant ovarian cancer cells and tumor tissue. mdpi.comresearchgate.net Further research is needed to validate these potential biomarkers in larger patient cohorts and to explore other potential indicators of response or resistance to ILK inhibition. nih.gov

Investigation of this compound in Other Disease Contexts

Beyond cancer, ILK has been implicated in the pathogenesis of various other diseases, including diabetes, heart failure, kidney disease, and vascular disorders. nih.govccf.org Investigating the potential therapeutic utility of this compound in these other disease contexts represents a significant area for future research.

ILK plays roles in processes such as cell differentiation, tissue development, and the reparative properties of endothelial progenitor cells. nih.gov Dysregulation of ILK has been observed in conditions like atherosclerosis and may be a therapeutic target for preventing endothelial dysfunction. nih.gov Given this compound's mechanism of inhibiting ILK, it is plausible that it could have effects in these non-oncological conditions. Future studies could explore the efficacy of this compound in preclinical models of these diseases and investigate the underlying mechanisms involved.

Advanced Imaging Techniques for Monitoring Therapeutic Efficacy

The application of advanced imaging techniques could play a vital role in monitoring the therapeutic efficacy of this compound in preclinical and potentially clinical settings. Techniques that can assess changes in tumor size, cellularity, vascularity, or metabolic activity could provide non-invasive methods to evaluate treatment response.

Advanced imaging techniques are being explored for monitoring treatment response in various diseases, including cancer. frontiersin.orgnih.govamegroups.org While specific studies on using advanced imaging to monitor this compound efficacy were not found, techniques such as dynamic contrast-enhanced MRI (DCE-MRI), diffusion-weighted MRI (DWI-MRI), and potentially PET imaging with appropriate tracers could be valuable. frontiersin.orgamegroups.org These methods could help visualize changes in tumor characteristics indicative of reduced proliferation, increased apoptosis, or altered angiogenesis following this compound treatment. Research is needed to determine which imaging modalities are most suitable for monitoring the effects of ILK inhibition and to establish specific imaging biomarkers of response. nih.gov

Integration with Systems Biology Approaches to Understand Network Perturbations

Integrating research on this compound with systems biology approaches can provide a more comprehensive understanding of how ILK inhibition perturbs complex biological networks. ILK is a central component of the IPP complex and interacts with a large number of proteins, influencing various signaling pathways. researchgate.netnih.govresearchgate.net

Systems biology approaches, such as network medicine, aim to understand diseases as perturbations of complex intracellular and intercellular networks. researchgate.netnih.govbarabasi.com By mapping the interactions between cellular components and analyzing how perturbations propagate through these networks, researchers can gain insights into the systemic effects of targeting ILK with compounds like this compound. researchgate.netnih.govplos.org Techniques like differential gene expression analysis (e.g., RNA-Seq) and proteomic studies can provide data on the widespread molecular changes induced by this compound. mdpi.comresearchgate.net Integrating this data with network analysis tools can help identify key nodes and pathways affected by ILK inhibition, predict potential off-target effects, and identify opportunities for combination therapies. barabasi.complos.org Future research should leverage these approaches to move beyond studying individual components and understand the broader impact of this compound on cellular and systemic networks. uwaterloo.ca

Q & A

Q. What is the molecular mechanism of ILK-IN-2 in inhibiting integrin-linked kinase (ILK), and how does this affect downstream signaling pathways like Akt phosphorylation?

this compound (OSU-T315) binds to ILK, inhibiting its kinase activity with an IC50 of 0.6 μM. This inhibition promotes dephosphorylation of Akt at Ser-473, disrupting downstream targets like glycogen synthase kinase-3β (GSK-3β) and myosin light chain. Methodologically, researchers can validate this mechanism using Western blotting to assess Akt phosphorylation levels in treated vs. untreated cancer cell lines (e.g., PC-3 prostate cancer cells) .

Q. How should researchers design in vitro experiments to assess this compound’s selectivity between cancerous and normal epithelial cells?

  • Cell Lines : Use cancer cell lines (e.g., PC-3, Mec-1, OSU-CLL) and normal epithelial cells.
  • Dosage : Apply this compound at concentrations of 1–10 μM, as cancer cells show IC50 values of 1–2.5 μM, while normal cells exhibit LC50 > 10 μM .
  • Controls : Include cells expressing constitutively active ILK to confirm target specificity.
  • Metrics : Measure viability via MTT assays and apoptosis markers (e.g., caspase-3 activation) .

Q. What are the key pharmacological properties of this compound that influence experimental reproducibility?

PropertyValueReference
Molecular FormulaC30H30F3N5O
Molecular Weight533.59 g/mol
Solubility (DMSO)9 mg/mL (16.87 mM)
Storage Conditions-20°C (powder), -80°C (solution)

Ensure batch-to-batch consistency by verifying purity (>98%) via HPLC and NMR .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different cancer models be systematically analyzed?

  • Variable Identification : Compare ILK expression levels (via qPCR or immunohistochemistry) and tumor microenvironment factors (e.g., hypoxia) across models.
  • Statistical Modeling : Use multivariate regression to isolate variables affecting response variability.
  • Validation : Replicate findings in isogenic cell lines with modulated ILK activity .

Q. What methodologies are recommended for validating this compound’s target engagement in vivo, particularly in xenograft models?

  • Dosing : Administer this compound orally at 25–50 mg/kg twice daily (as tolerated in nude mice) .
  • Pharmacodynamic Markers : Monitor Akt phosphorylation in tumor biopsies via Western blot.
  • Tumor Measurement : Use calipers or imaging (e.g., MRI) to quantify volume changes over 35 days.
  • Controls : Include vehicle-treated cohorts and compare with ILK-overexpressing xenografts .

Q. How can researchers optimize this compound combination therapies with HER2/EGFR inhibitors?

  • Synergy Screening : Perform dose-matrix assays (e.g., Chou-Talalay method) using this compound and HER2 inhibitors (e.g., lapatinib).
  • Mechanistic Interrogation : Assess YB-1, HER2, and EGFR expression via RNA-seq or proteomics post-treatment.
  • In Vivo Testing: Evaluate tumor regression in dual-therapy vs. monotherapy groups .

Data Contradiction and Reproducibility

Q. What strategies address discrepancies in this compound’s cytotoxicity between primary and immortalized cell lines?

  • Primary Cell Validation : Test this compound in patient-derived primary cancer cells and matched normal cells.
  • Culture Conditions : Standardize media (e.g., growth factor concentrations) to minimize variability.
  • Phenotypic Rescue : Overexpress ILK in primary cells to confirm on-target effects .

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

  • Detailed Methods : Follow Beilstein Journal guidelines: describe cell culture conditions, compound preparation, and statistical tests in the main text; include extended protocols in supplementary materials .
  • Data Transparency : Share raw datasets (e.g., Western blot images, dose-response curves) via repositories like Figshare.
  • Peer Review : Pre-publish protocols on platforms like *Protocols.io * for community feedback .

Ethical and Methodological Frameworks

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO Framework : Define Population (e.g., cancer subtype), Intervention (this compound dose), Comparison (vehicle control), and Outcomes (tumor growth inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.